molecular formula C20H17N5O5 B010296 Acetic acid, (p-((3-methyl-5-oxo-2-pyrazolin-4-ylidene)methyl)phenoxy)-, (3-nitrobenzylidene)hydrazide CAS No. 107044-94-0

Acetic acid, (p-((3-methyl-5-oxo-2-pyrazolin-4-ylidene)methyl)phenoxy)-, (3-nitrobenzylidene)hydrazide

Cat. No. B010296
M. Wt: 407.4 g/mol
InChI Key: FUGJTIIAVPXICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, (p-((3-methyl-5-oxo-2-pyrazolin-4-ylidene)methyl)phenoxy)-, (3-nitrobenzylidene)hydrazide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as MNA, and it has been synthesized using various methods. MNA has been studied for its potential applications in the field of medicine and biological research. In

Mechanism Of Action

The mechanism of action of MNA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MNA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. MNA has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).

Biochemical And Physiological Effects

MNA has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). MNA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, MNA has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

MNA has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, MNA also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of MNA. One potential direction is the development of MNA-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another potential direction is the further investigation of the mechanism of action of MNA and its potential interactions with other drugs and compounds. Additionally, future studies may explore the potential use of MNA in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, MNA is a chemical compound that has gained significant attention in scientific research. The compound has been synthesized using various methods and has been studied for its potential applications in the field of medicine and biological research. MNA has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, and it has also been studied for its potential use in the treatment of neurodegenerative disorders. While MNA has several advantages for lab experiments, further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

MNA can be synthesized using various methods, including the reaction of 3-nitrobenzaldehyde with p-(3-methyl-5-oxo-2-pyrazolin-4-ylidene)methylphenoxyacetic acid hydrazide. This reaction produces MNA, which can be purified and characterized using various techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

MNA has been studied for its potential applications in the field of medicine and biological research. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. MNA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

107044-94-0

Product Name

Acetic acid, (p-((3-methyl-5-oxo-2-pyrazolin-4-ylidene)methyl)phenoxy)-, (3-nitrobenzylidene)hydrazide

Molecular Formula

C20H17N5O5

Molecular Weight

407.4 g/mol

IUPAC Name

2-[4-[(Z)-(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]phenoxy]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H17N5O5/c1-13-18(20(27)24-22-13)10-14-5-7-17(8-6-14)30-12-19(26)23-21-11-15-3-2-4-16(9-15)25(28)29/h2-11H,12H2,1H3,(H,23,26)(H,24,27)/b18-10-,21-11+

InChI Key

FUGJTIIAVPXICF-UHFFFAOYSA-N

Isomeric SMILES

CC\1=NNC(=O)/C1=C\C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

SMILES

CC1=NNC(=O)C1=CC2=CC=C(C=C2)OCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=NNC(=O)C1=CC2=CC=C(C=C2)OCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

synonyms

2-[4-[(Z)-(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]phenoxy]-N-[(3-n itrophenyl)methylideneamino]acetamide

Origin of Product

United States

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